4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride
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Overview
Description
S-Ginsenoside Rg3: is a bioactive compound derived from the root of Panax ginseng, a plant widely used in traditional medicine. This compound is a type of ginsenoside, which are saponins known for their diverse pharmacological properties. S-Ginsenoside Rg3 has gained significant attention due to its potential therapeutic effects, particularly in the fields of oncology, cardiology, and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ginsenoside Rg3 can be synthesized through the hydrolysis of ginsenoside Rb1 or Rb2, followed by selective glycosylation. The process typically involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds .
Industrial Production Methods: Industrial production of S-Ginsenoside Rg3 often involves the steaming and drying of white ginseng. This method enhances the content of S-Ginsenoside Rg3 by converting other ginsenosides through heat-induced chemical reactions. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours .
Chemical Reactions Analysis
Types of Reactions: S-Ginsenoside Rg3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various substituted ginsenosides.
Scientific Research Applications
S-Ginsenoside Rg3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical properties of saponins.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its potential in treating cancer, cardiovascular diseases, and metabolic disorders.
Industry: Used in the development of functional foods and nutraceuticals .
Mechanism of Action
S-Ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits angiogenesis in cancer cells.
Metabolic Regulation: Modulates pathways involved in glucose and lipid metabolism
Comparison with Similar Compounds
S-Ginsenoside Rg3 is unique among ginsenosides due to its specific pharmacological profile. Similar compounds include:
Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory effects.
Ginsenoside Rb2: Known for its anti-diabetic and anti-obesity effects.
Ginsenoside Rd: Known for its neuroprotective and anti-cancer effects
S-Ginsenoside Rg3 stands out due to its potent anticancer and metabolic regulatory activities, making it a promising candidate for therapeutic applications.
Biological Activity
4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS No. 192208-57-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H8Cl2N2O6S2
- Molecular Weight : 467.24 g/mol
- Structure : Contains two nitro groups and sulfonyl dichloride functional groups attached to a fluorene backbone.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The following mechanisms have been identified:
- Inhibition of Protein Targets : The compound may inhibit proteins involved in critical signaling pathways, particularly those related to cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells.
- Interference with DNA Synthesis : The compound's structure allows it to interact with DNA, potentially disrupting replication processes.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung carcinoma) | 15.0 | |
MDA-MB-231 (Breast carcinoma) | 12.5 | |
WI-38 (Normal fibroblast) | >100 |
The results indicate that the compound selectively inhibits the proliferation of cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been investigated for antimicrobial properties against various pathogens:
Pathogen | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 11 | |
Escherichia coli | 10 | |
Pseudomonas aeruginosa | 8 |
These findings suggest that it may serve as a potential lead compound for developing new antimicrobial agents.
Case Studies
-
In vitro Study on Lung Cancer Cells :
A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in increased levels of apoptosis markers and decreased β-catenin levels, indicating effective modulation of the Wnt signaling pathway. -
Antimicrobial Evaluation :
Another study assessed the compound's efficacy against multidrug-resistant bacterial strains. Results indicated significant antimicrobial activity comparable to standard antibiotics like vancomycin and gentamicin .
Properties
IUPAC Name |
4,5-dinitro-9H-fluorene-2,7-disulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O8S2/c14-26(22,23)8-2-6-1-7-3-9(27(15,24)25)5-11(17(20)21)13(7)12(6)10(4-8)16(18)19/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKPWVYEMVHUER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)S(=O)(=O)Cl)[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371270 |
Source
|
Record name | 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192208-57-4 |
Source
|
Record name | 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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